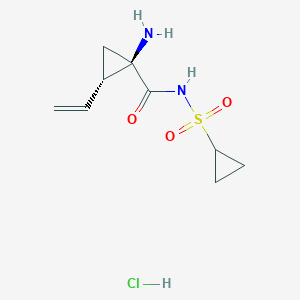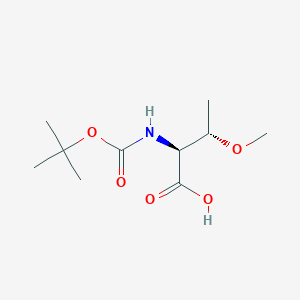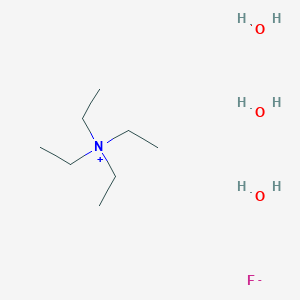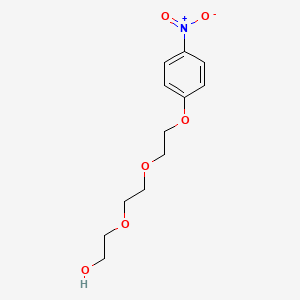
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid
描述
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is a small molecule known for its ability to bind to the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein found on the surface of cells, and its activation leads to various cellular responses, including cell proliferation, differentiation, and migration
作用机制
Target of Action
The primary target of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid (4HPCA) is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein found on the surface of cells and plays a crucial role in regulating cell proliferation, differentiation, and migration .
Mode of Action
4HPCA binds to EGFR, enhancing its signaling . This binding induces a conformational change in the receptor, activating downstream signaling pathways . The activation of these pathways leads to the activation of genes involved in cell proliferation, differentiation, and migration .
Biochemical Pathways
The binding of 4HPCA to EGFR activates several downstream signaling pathways. These pathways are responsible for various cellular responses, including cell proliferation, differentiation, and migration
Result of Action
4HPCA has been shown to inhibit tumor growth and reduce cancer markers in preclinical models of cancer . This suggests that the compound’s action at the molecular and cellular level could have potential therapeutic applications in cancer treatment.
生化分析
Biochemical Properties
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid interacts with the EGFR, enhancing its signaling . EGFR is a key protein involved in many cellular processes, including cell proliferation and differentiation .
Cellular Effects
By binding to EGFR, this compound can influence various cellular processes. It enhances EGFR signaling, which can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to EGFR. This binding enhances EGFR signaling, potentially leading to changes in gene expression and other cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
化学反应分析
Types of Reactions: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce hydroxyquinoline derivatives.
科学研究应用
4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to bind to EGFR makes it valuable for studying cell signaling pathways and cancer research.
Medicine: Potential therapeutic applications include the development of drugs targeting EGFR-related pathways.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
相似化合物的比较
4-Hydroxyquinoline: Shares the quinoline core structure but lacks the propan-2-yl and carboxylic acid groups.
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8-position instead of the propan-2-yl group.
Quinoline-3-carboxylic acid: Lacks the hydroxyl and propan-2-yl groups but shares the carboxylic acid functionality.
Uniqueness: 4-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to bind to EGFR and modulate signaling pathways sets it apart from other quinoline derivatives .
属性
IUPAC Name |
4-oxo-8-propan-2-yl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-4-3-5-9-11(8)14-6-10(12(9)15)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOGYITTVCUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801207998 | |
| Record name | 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63136-17-4 | |
| Record name | 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801207998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















